Cas no 2115962-77-9 (methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate)

Methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate is a versatile heterocyclic ester compound featuring both an oxazolidinone moiety and a benzoate ester group. Its structure combines reactivity from the oxazolidin-2-one ring, known for its role in chiral auxiliaries and medicinal chemistry, with the ester functionality, offering synthetic flexibility for further derivatization. This compound is particularly valuable in organic synthesis as an intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals. The oxazolidinone group enhances stereochemical control in asymmetric reactions, while the ester allows for straightforward transformations such as hydrolysis or amidation. Its stability and well-defined reactivity profile make it a practical choice for research and industrial applications.
methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate structure
2115962-77-9 structure
Product Name:methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate
CAS No:2115962-77-9
MF:C11H11NO4
MW:221.209343194962
CID:5929173
PubChem ID:165608649
Update Time:2025-06-13

methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate
    • 2115962-77-9
    • EN300-1754360
    • Inchi: 1S/C11H11NO4/c1-15-10(13)8-4-2-3-7(5-8)9-6-16-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14)
    • InChI Key: UHGLEHXJNSKRHU-UHFFFAOYSA-N
    • SMILES: O1C(NC(C1)C1C=CC=C(C(=O)OC)C=1)=O

Computed Properties

  • Exact Mass: 221.06880783g/mol
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 64.6Ų

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Additional information on methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate

Methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate (CAS No. 2115962-77-9): A Comprehensive Overview

Methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate, identified by its CAS number 2115962-77-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various chemical transformations. The oxazolidinone moiety incorporated into the benzene ring introduces a versatile scaffold that can be modified for targeted biological activities.

The structural composition of methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate includes a benzoate ester group linked to an oxazolidinone ring. This configuration is particularly valuable in medicinal chemistry as it provides a balance between rigidity and flexibility, allowing for the exploration of diverse pharmacophores. The oxazolidinone ring is known for its stability and ability to engage in hydrogen bonding interactions, making it a preferred component in the design of enzyme inhibitors and other therapeutic agents.

In recent years, there has been a growing interest in the development of novel compounds that incorporate heterocyclic structures for their enhanced biological activity. The oxazolidinone scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers have leveraged this scaffold to design molecules that interact with specific targets, leading to the discovery of several promising drug candidates. The benzoate ester moiety further enhances the compound's potential by providing a site for further functionalization, enabling the synthesis of derivatives with tailored properties.

The synthesis of methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. One common approach involves the condensation of an aldehyde with an oxazolidinone derivative followed by esterification. This method allows for the introduction of various substituents at different positions on the benzene ring, facilitating the exploration of structure-activity relationships (SAR). The reaction conditions can be optimized to achieve high yields and purity, ensuring that the final product is suitable for further biological evaluation.

The pharmacological profile of methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate has been investigated in several preclinical studies. These studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in pathological processes. For instance, derivatives of this compound have shown inhibitory activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and inflammation. Additionally, the oxazolidinone moiety has been found to enhance binding affinity to certain protein targets, improving the efficacy of drug candidates.

The chemical stability of methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate under different storage conditions has also been a focus of research. Studies have shown that this compound remains stable under ambient temperatures when stored in appropriate containers, making it feasible for long-term use in laboratory settings and pharmaceutical production. Furthermore, its solubility profile has been examined to determine its suitability for formulation into various dosage forms. The compound's solubility in common organic solvents suggests its potential for use in solution-based drug delivery systems.

In conclusion, methyl 3-(2-oxo-1,3-oxazolidin-4-yl)benzoate (CAS No. 2115962-77-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. The integration of an oxazolidinone moiety with a benzoate ester group provides a versatile platform for drug discovery and development. Ongoing research continues to explore new derivatives and applications of this compound, promising exciting developments in therapeutic interventions.

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